2-(4-Bromophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone
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Overview
Description
2-(4-Bromophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is a complex organic compound that features a bromophenyl group, a fluorophenylsulfonyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with a suitable reagent to form the bromophenyl intermediate.
Introduction of the Piperidinyl Group: The bromophenyl intermediate is then reacted with piperidine under specific conditions to introduce the piperidinyl group.
Sulfonylation: The resulting compound is subjected to sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Bromophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromophenyl and fluorophenylsulfonyl groups may interact with enzymes or receptors, modulating their activity. The piperidinyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone
- 2-(4-Methylphenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone
- 2-(4-Nitrophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone
Uniqueness
2-(4-Bromophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is unique due to the presence of both bromophenyl and fluorophenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the piperidinyl moiety enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFNO3S/c20-15-3-1-14(2-4-15)13-19(23)22-11-9-18(10-12-22)26(24,25)17-7-5-16(21)6-8-17/h1-8,18H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRLJRHJKOFCTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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